molecular formula C22H17N3OS2 B5185561 N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide

Cat. No.: B5185561
M. Wt: 403.5 g/mol
InChI Key: SIIFRQNDKUTRHM-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization . One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide solvent . The reaction conditions are relatively mild, ensuring high yields of the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale cyclization reactions under controlled conditions. The use of diethylsilane catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure (5 MPa) is one such method . This approach ensures efficient production with good yields, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . This inhibition disrupts essential biological processes, leading to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide stands out due to its unique combination of a benzothiazole moiety with a carbamothioyl group, enhancing its biological activity and making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS2/c1-14-11-12-16(21-23-17-9-5-6-10-19(17)28-21)13-18(14)24-22(27)25-20(26)15-7-3-2-4-8-15/h2-13H,1H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIFRQNDKUTRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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